molecular formula C20H16ClN3O2 B606791 Cpi-0610 CAS No. 1380087-89-7

Cpi-0610

Cat. No. B606791
M. Wt: 365.817
InChI Key: GCWIQUVXWZWCLE-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins . It mainly acts at the BRD2 and BRD4 subtypes . It has potential applications in the treatment of various forms of cancer .


Molecular Structure Analysis

The IUPAC name for CPI-0610 is 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide . Its molecular formula is C20H16ClN3O2 and it has a molar mass of 365.82 g·mol−1 .


Chemical Reactions Analysis

CPI-0610 is a BET inhibitor that has been shown to target multiple driver mechanisms in preclinical studies . It has demonstrated synergistic results when used in combination therapy with JAK inhibitors .


Physical And Chemical Properties Analysis

CPI-0610 is a potent and selective benzoisoxazoloazepine BET bromodomain inhibitor with an IC50 of 39 nM for BRD4-BD1 in TR-FRET assay .

Scientific Research Applications

  • CPI-0610 has demonstrated potential in treating myelofibrosis, especially in patients with inadequate response to ruxolitinib, the only approved therapy for MF. It has shown clinical benefits in reducing spleen volume, improving symptom scores, and increasing hemoglobin levels (Mascarenhas et al., 2019).
  • BET inhibition by CPI-0610 has also been noted to have clear anti-tumor activity in patients with lymphomas, suggesting its broader application in hematologic cancers (Kremyanskaya et al., 2018).
  • Preclinical studies have indicated that CPI-0610 displays potent cytotoxicity against multiple myeloma cell lines, suggesting its therapeutic potential in this type of cancer as well (Siu et al., 2017).
  • CPI-0610's effectiveness in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma has been observed, with patients showing responses to treatment in early phase studies (Abramson et al., 2015).
  • A Phase 3 study, MANIFEST-2, is currently assessing CPI-0610 in combination with ruxolitinib versus placebo and ruxolitinib in JAK-inhibitor-naive myelofibrosis patients, further demonstrating its potential in modifying the disease course in MF (Mascarenhas et al., 2020).

Safety And Hazards

CPI-0610 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

CPI-0610 is currently being evaluated in the phase II MANIFEST study as monotherapy and in combination with ruxolitinib for MF . Interim data showed favourable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . Based on these encouraging results, the Phase III MANIFEST-2 study was initiated .

properties

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWIQUVXWZWCLE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022544
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CPI-0610 anhydrous

CAS RN

1380087-89-7
Record name CPI-0610 anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelabresib anhydrous
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELABRESIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.